molecular formula C7H9NO3S B1518285 Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate CAS No. 1155532-65-2

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate

Cat. No. B1518285
Key on ui cas rn: 1155532-65-2
M. Wt: 187.22 g/mol
InChI Key: DUKVDKUHVHTUQO-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

A mixture of ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate (1.23 g), manganese dioxide (5.71 g) and THF (25 ml) was heated at 50° C. overnight. The inorganic material was removed by filtration, and the filtrate was concentrated in vacuo to give the title compound (1.11 g) as a yellow solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:4]=[C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[S:6][CH:7]=1>[O-2].[O-2].[Mn+4].C1COCC1>[CH:2]([C:3]1[N:4]=[C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[S:6][CH:7]=1)=[O:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
OCC=1N=C(SC1)C(=O)OCC
Name
Quantity
5.71 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The inorganic material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1N=C(SC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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